molecular formula C9H9Cl2N3O2 B2853011 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride CAS No. 2378506-96-6

5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride

Cat. No.: B2853011
CAS No.: 2378506-96-6
M. Wt: 262.09
InChI Key: NGXRABLYYMEKIY-UHFFFAOYSA-N
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Description

5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 in the ring. This compound is characterized by the presence of a pyrazolyl group attached to the pyridine ring, which is further substituted with a carboxylic acid group and dihydrochloride moiety.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with pyridine-3-carboxylic acid as the starting material.

  • Pyrazole Formation: The pyrazolyl group is introduced through a reaction with hydrazine hydrate under acidic conditions.

  • Substitution Reaction: The resulting pyrazolyl-pyridine compound undergoes a substitution reaction with chloroacetic acid to introduce the carboxylic acid group.

  • Dihydrochloride Formation: The final step involves treating the carboxylic acid derivative with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time to achieve the desired product.

Types of Reactions:

  • Oxidation: The pyridine ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the pyridine ring to produce reduced derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can be introduced at various positions on the pyrazole and pyridine rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Chloroacetic acid, hydrochloric acid, and other halogenating agents are used for substitution reactions.

Major Products Formed:

  • Oxidized Derivatives: Pyridine-N-oxide, pyridine-1,2-diol, etc.

  • Reduced Derivatives: 3,5-dihydroxypyridine, 3,5-dimethylpyridine, etc.

  • Substituted Derivatives: 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid derivatives with various substituents.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its pyrazole and pyridine moieties make it a versatile building block for designing new compounds with potential biological activity.

Biology: In biological research, 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride is used to study enzyme inhibition and receptor binding. It serves as a tool compound to investigate the biological pathways involving pyrazole and pyridine derivatives.

Medicine: The compound has shown potential in medicinal chemistry for the development of drugs targeting various diseases, including cancer, inflammation, and metabolic disorders. Its derivatives are being explored for their therapeutic properties.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties and applications.

Mechanism of Action

The mechanism by which 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride exerts its effects depends on its molecular targets and pathways involved. The pyrazole and pyridine rings can interact with various enzymes and receptors in the body, leading to modulation of biological processes. For example, it may inhibit specific enzymes involved in disease pathways or bind to receptors to elicit a therapeutic response.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole derivatives with different substituents on the pyrazole ring.

  • Pyridine derivatives: Compounds with pyridine rings substituted with various functional groups.

  • Carboxylic acid derivatives: Other carboxylic acids with different heterocyclic moieties.

Uniqueness: 5-(1H-Pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride is unique due to its specific combination of pyrazole and pyridine rings, which provides distinct chemical and biological properties compared to other similar compounds. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

5-(1H-pyrazol-5-yl)pyridine-3-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.2ClH/c13-9(14)7-3-6(4-10-5-7)8-1-2-11-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRABLYYMEKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=CC(=CN=C2)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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